molecular formula C21H31ClN4O2 B6049334 1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B6049334
M. Wt: 406.9 g/mol
InChI Key: WDPMIONRGQQJSC-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a unique combination of azepane, pyrazole, and phenoxy groups

Properties

IUPAC Name

1-(azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O2/c1-25-14-17(12-24-25)11-23-13-18-10-19(22)6-7-21(18)28-16-20(27)15-26-8-4-2-3-5-9-26/h6-7,10,12,14,20,23,27H,2-5,8-9,11,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPMIONRGQQJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=C(C=CC(=C2)Cl)OCC(CN3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves multiple steps, typically starting with the preparation of the azepane ring, followed by the introduction of the pyrazole and phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace specific atoms or groups within the compound, leading to the formation of new derivatives with potentially different properties.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Azepan-1-yl)-3-[4-chloro-2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol can be compared with other similar compounds, such as:

    1-(Azepan-1-yl)-4-chlorophthalazine: This compound shares the azepane and chloro groups but differs in its overall structure and properties.

    1-Azepan-1-yl-1-(4-chloro-phenyl)-meth-(Z)-ylidene-(2-chloro-ethyl)-amine: This compound has a similar azepane ring but different substituents, leading to distinct chemical and biological properties.

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